

Efficacy of Encenicline compared to acetylcholinesterase inhibitors like donepezil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Encenicline*

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Encenicline vs. Acetylcholinesterase Inhibitors: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **encenicline**, a selective $\alpha 7$ nicotinic acetylcholine receptor (nAChR) partial agonist, with that of acetylcholinesterase inhibitors (AChEIs), exemplified by donepezil, for the treatment of cognitive impairment, primarily in the context of Alzheimer's disease (AD). The information is based on data from clinical trials.

Executive Summary

Encenicline hydrochloride (formerly EVP-6124) was developed as a potential treatment for cognitive deficits in Alzheimer's disease and schizophrenia.[1][2] Its mechanism, acting as a partial agonist of the $\alpha 7$ nAChR, differs fundamentally from AChEIs like donepezil, which prevent the breakdown of acetylcholine.[3][4] While initial Phase 2 trials of **encenicline** as an adjunctive therapy to AChEIs showed promise in improving cognition, its development was halted during Phase 3 trials due to serious gastrointestinal adverse events.[3][5] Donepezil, on the other hand, is an established treatment for mild to moderate Alzheimer's disease with a well-documented, albeit modest, efficacy profile.[6][7] A direct head-to-head comparative trial between **encenicline** and donepezil is not available; therefore, this guide presents an indirect comparison based on their respective clinical trial data against placebo.

Data Presentation: Efficacy in Alzheimer's Disease

The following tables summarize the quantitative data from key clinical trials for **encenicline** and donepezil. The primary endpoints for cognitive and functional assessment in these trials were the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinical Dementia Rating Sum of Boxes (CDR-SB).

Table 1: Efficacy of **Encenicline** (Adjunctive Therapy) in Mild to Moderate Alzheimer's Disease (24-Week, Phase 2b Study)[3]

Treatment Group	N	Baseline ADAS-Cog-13 (Mean \pm SD)	Change from Baseline at Week 24 (Mean \pm SE)	p-value vs. Placebo	Baseline CDR-SB (Mean \pm SD)	Change from Baseline at Week 24 (Mean \pm SE)	p-value vs. Placebo
Placebo	104	24.1 \pm 7.2	-0.5 \pm 0.6	-	5.4 \pm 2.1	0.2 \pm 0.2	-
Encenicline 0.27 mg	104	24.5 \pm 7.5	-1.9 \pm 0.6	>0.05	5.5 \pm 2.2	-0.1 \pm 0.2	>0.05
Encenicline 0.9 mg	101	24.2 \pm 7.1	-2.1 \pm 0.6	>0.05	5.3 \pm 2.0	0.0 \pm 0.2	>0.05
Encenicline 1.8 mg	100	24.8 \pm 7.8	-2.5 \pm 0.6	<0.05	5.6 \pm 2.3	-0.3 \pm 0.2	<0.05

Note: In this trial, a proportion of participants were on stable doses of donepezil or rivastigmine. [3]

Table 2: Efficacy of Donepezil in Mild to Moderate Alzheimer's Disease (Various Studies)

Study Duration	Treatment Group	Change from Baseline in ADAS-Cog vs. Placebo (Mean)	Reference
24 weeks	Donepezil 5 mg/day	-2.9 points	[8]
24 weeks	Donepezil 10 mg/day	-2.9 points	[7]
24 weeks	Donepezil 5 mg/day	-1.9 points	[6]
24 weeks	Donepezil 10 mg/day	-2.9 points	[6]
12 weeks	Donepezil 5 mg/day	-2.5 points	[9]
12 weeks	Donepezil 10 mg/day	-3.1 points	[9]

Study Duration	Treatment Group	Outcome	Reference
24 weeks	Donepezil 5 mg/day & 10 mg/day	Significant improvement in CDR-SB	[7]
24 weeks	Donepezil (dose not specified)	Significant improvement in CDR-SB	[10]

Experimental Protocols

Encenicline Phase 2b Study (Adjunctive Therapy)

- Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]
- Participants: 409 subjects with a diagnosis of mild to moderate probable Alzheimer's disease. A significant portion of these participants were already receiving stable treatment with an acetylcholinesterase inhibitor (donepezil or rivastigmine) for at least 3 months prior to screening.[3]

- Intervention: Participants were randomized to one of four treatment arms: placebo, **encenicline** 0.3 mg, **encenicline** 1.0 mg, or **encenicline** 2.0 mg (the abstract mentions 0.27mg, 0.9mg, and 1.8mg, while another source refers to 0.3mg, 1.0mg, and 2.0mg), administered orally once daily.[3][11]
- Primary Outcome Measures:
 - Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog-13) score at week 24.[3]
 - Change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score at week 24.[3]
- Secondary Outcome Measures: Included assessments of activities of daily living, neuropsychiatric symptoms, and overall clinical impression of change.[3]
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[3]

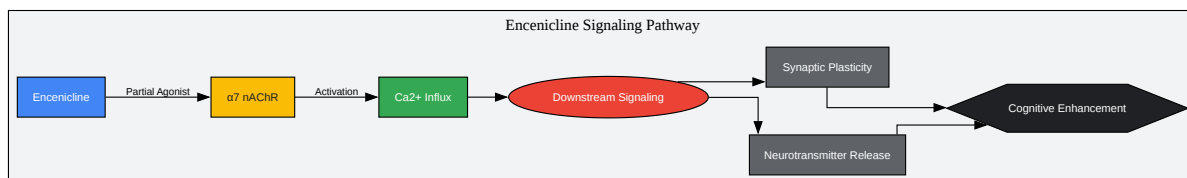
Donepezil Pivotal Clinical Trials (General Protocol)

- Study Design: Typically multicenter, randomized, double-blind, placebo-controlled, parallel-group trials with durations ranging from 12 to 24 weeks, often followed by an open-label extension.[6][7][9]
- Participants: Patients with a diagnosis of probable mild to moderate Alzheimer's disease.[7][9]
- Intervention: Participants were randomized to receive placebo, donepezil 5 mg/day, or donepezil 10 mg/day, administered orally once daily.[7]
- Primary Outcome Measures:
 - Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).[7][8]
 - Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus).[7]
- Secondary Outcome Measures:

- Mini-Mental State Examination (MMSE).[7]
- Clinical Dementia Rating-Sum of the Boxes (CDR-SB).[7]
- Patient-rated Quality of Life (QoL).[7]
- Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory parameters.[9]

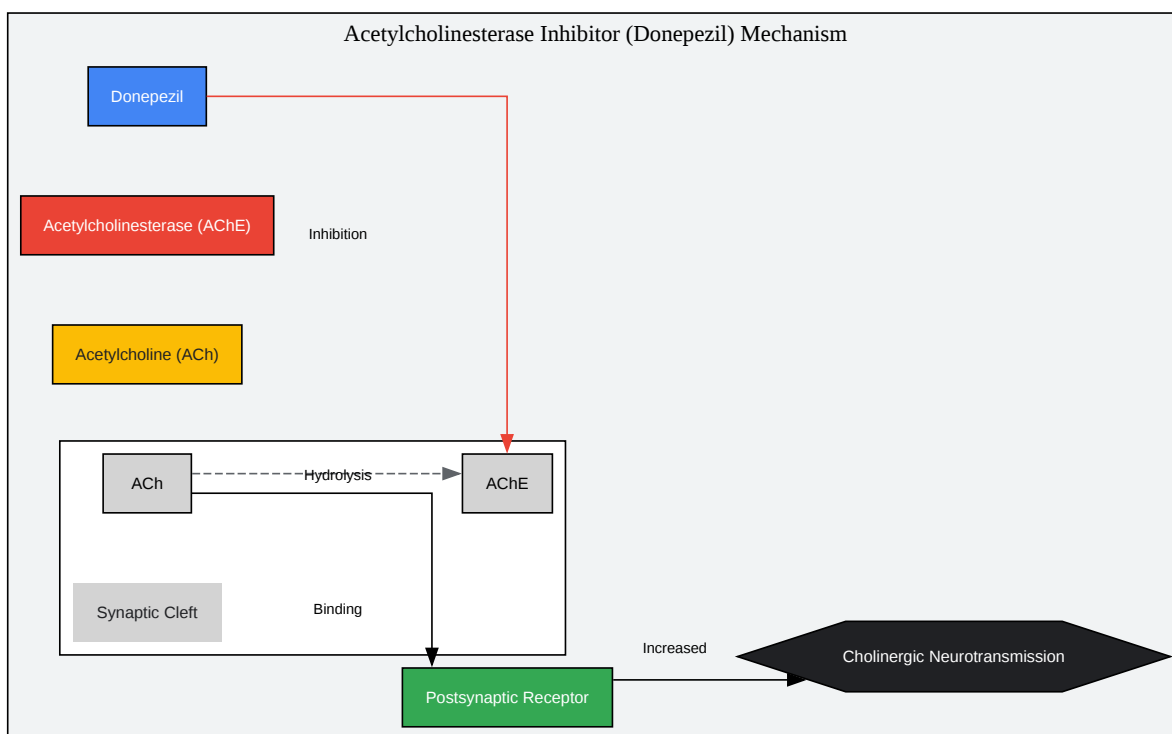
Mandatory Visualization

Signaling Pathways and Experimental Workflow



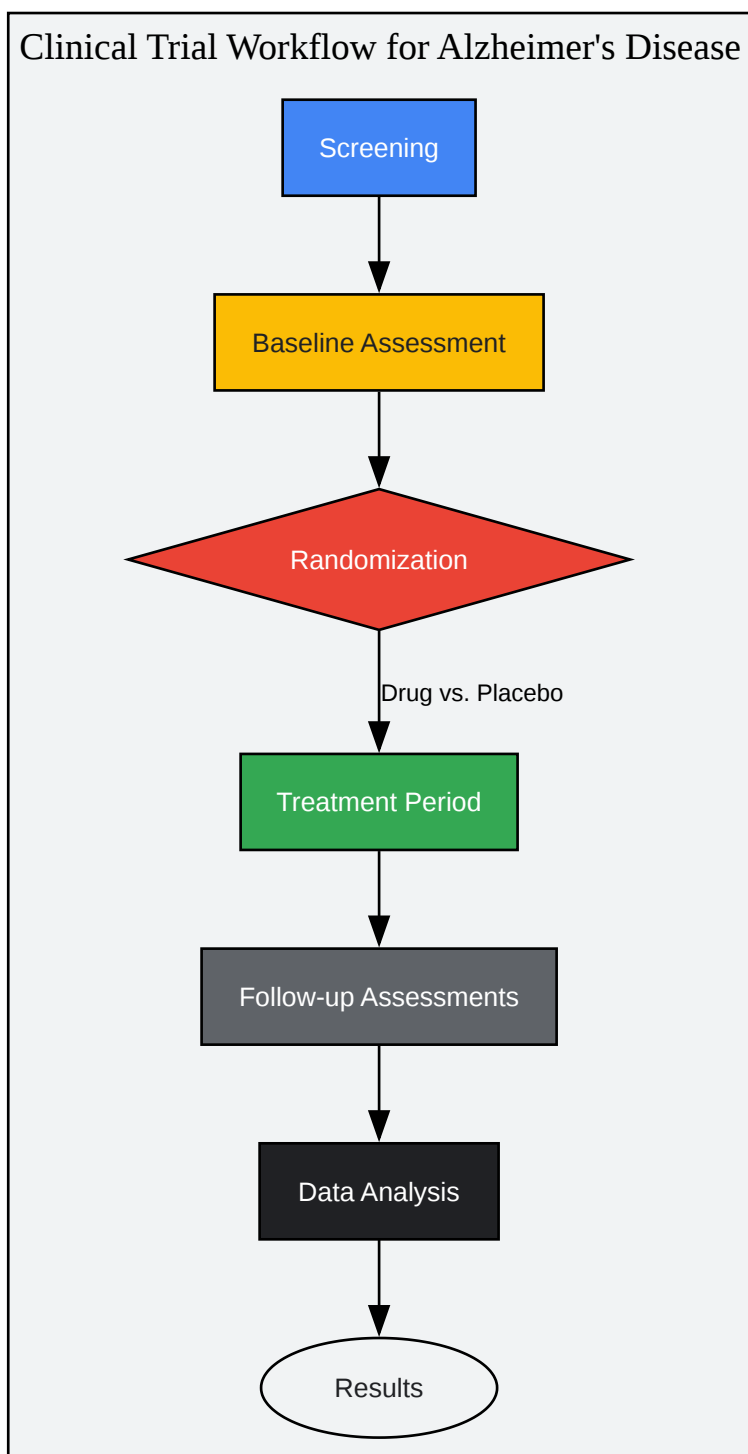
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Caption: **Encenicline** acts as a partial agonist on the $\alpha 7$ nAChR, leading to cognitive enhancement.



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Caption: Donepezil inhibits AChE, increasing acetylcholine levels and enhancing neurotransmission.



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Caption: A typical workflow for a randomized, placebo-controlled clinical trial in Alzheimer's disease.

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- To cite this document: BenchChem. [Efficacy of Encenicline compared to acetylcholinesterase inhibitors like donepezil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607309#efficacy-of-encenicline-compared-to-acetylcholinesterase-inhibitors-like-donepezil>]

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